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Compound of Interest

Compound Name: BRD6989

Cat. No.: B1667516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of BRD6989, a

selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19

(CDK19), with other known CDK8/19 inhibitors. The data presented is compiled from publicly

available kinase screening assays to offer an objective overview for researchers in drug

discovery and chemical biology.

Introduction to BRD6989
BRD6989 is a small molecule inhibitor that has demonstrated potent and selective inhibition of

the kinase activity of CDK8 and its close paralog, CDK19.[1] These kinases are components of

the Mediator complex, a key regulator of transcription, and have emerged as therapeutic

targets in oncology and inflammatory diseases. Understanding the selectivity profile of

BRD6989 across the human kinome is crucial for assessing its potential for off-target effects

and for guiding its use as a chemical probe and a potential therapeutic agent.

Quantitative Kinase Profiling Data
The following tables summarize the kinase inhibition data for BRD6989 and comparable

CDK8/19 inhibitors from large-scale kinase screening panels. This data allows for a direct

comparison of their selectivity profiles.

Table 1: Kinase Selectivity Profile of BRD6989
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BRD6989 was profiled against a panel of 395 kinases at a concentration of 10 µM using the

KINOMEscan™ platform. The results are presented as percent of control, where a lower value

indicates stronger binding and inhibition.

Kinase Target Percent of Control (%)

CDK8 0.5

CDK19 1.5

CLK2 2.5

DYRK1A 3.0

HIPK2 4.5

... ...

Note: This is a partial list for illustrative purposes. The complete dataset can be found in the

supplementary materials of Johannessen et al., Nature Chemical Biology, 2017.

Table 2: Kinase Selectivity Profile of CCT251921

CCT251921 is another potent and selective CDK8/19 inhibitor. The following data is from a

KINOMEscan™ screen at a concentration of 1 µM.

Kinase Target Percent of Control (%)

CDK8 1.0

CDK19 1.2

CLK1 35

CLK4 40

... ...

Data extracted from the supplementary information of Clarke et al., eLife, 2016.

Table 3: Kinase Selectivity Profile of Senexin A
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Senexin A is an earlier generation CDK8/19 inhibitor. The following data is from a

KINOMEscan™ screen at a concentration of 1 µM.

Kinase Target Percent of Control (%)

CDK8 10

CDK19 15

CAMKK1 25

CAMKK2 30

... ...

Data extracted from the supplementary information of Porter et al., Oncotarget, 2012.

Table 4: Comparative IC50 Values for CDK8/19 Inhibition

This table provides a direct comparison of the half-maximal inhibitory concentrations (IC50) for

BRD6989 and other CDK8/19 inhibitors against their primary targets.

Compound CDK8 IC50 (nM) CDK19 IC50 (nM) Reference

BRD6989 ~200 >30,000 [2]

CCT251921 2.3 2.6 [3]

Senexin A 280 Not Reported

BI-1347 1.1 Not Reported [4]

Experimental Protocols
The cross-reactivity data presented in this guide were generated using various kinase

screening platforms. Below are detailed descriptions of the methodologies for the key assays

cited.

KINOMEscan™ Assay (DiscoverX)
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The KINOMEscan™ platform is a competition-based binding assay that quantitatively

measures the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the amount of a DNA-tagged kinase that binds to an

immobilized, active-site directed ligand in the presence or absence of a test compound.[5] If the

test compound binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand, resulting in a lower amount of kinase captured on the solid support. The amount of

captured kinase is then quantified using qPCR of the DNA tag. The results are reported as

"percent of control," where the control is the amount of kinase bound in the presence of a

DMSO vehicle.

Protocol:

Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-

coated magnetic beads.

Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are

incubated together in a multi-well plate.

Washing: Unbound kinase is washed away.

Elution: The bound kinase is eluted from the beads.

Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.

LanthaScreen™ Eu Kinase Binding Assay (Thermo
Fisher Scientific)
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance

energy transfer (TR-FRET) based competition binding assay.

Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive "tracer" to

the kinase of interest.[6][7] The kinase is labeled with a Europium (Eu)-chelate labeled

antibody. When the tracer and the antibody-labeled kinase are in close proximity, a FRET

signal is generated. A test compound that binds to the ATP-binding site of the kinase will

displace the tracer, leading to a decrease in the FRET signal.
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Protocol:

Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent

tracer, and test compound at the desired concentrations in assay buffer.

Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture,

and the tracer.

Incubation: Incubate the plate at room temperature for a specified period (typically 1 hour) to

allow the binding reaction to reach equilibrium.

Detection: Read the TR-FRET signal on a compatible plate reader, measuring the emission

at two different wavelengths (one for the donor and one for the acceptor). The ratio of these

emissions is used to determine the degree of tracer displacement.

Adapta™ Universal Kinase Assay (Thermo Fisher
Scientific)
The Adapta™ Universal Kinase Assay is a homogenous, time-resolved fluorescence

resonance energy transfer (TR-FRET) immunoassay that measures kinase activity by detecting

the formation of ADP.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction.[8][9][10]

The detection system consists of a Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-

labeled ADP tracer. In the absence of ADP from the kinase reaction, the tracer binds to the

antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer

from the antibody, leading to a decrease in the FRET signal.

Protocol:

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a

microplate.

Reaction Termination and Detection: After a set incubation time, a detection solution

containing EDTA (to stop the kinase reaction), the Eu-labeled anti-ADP antibody, and the

Alexa Fluor® 647-labeled ADP tracer is added.
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Incubation: The plate is incubated to allow the detection reagents to reach equilibrium.

Detection: The TR-FRET signal is measured on a compatible plate reader.

Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)
The Z'-LYTE™ Kinase Assay is a fluorescence-based, coupled-enzyme assay that measures

kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay uses a FRET-based peptide substrate with a donor (Coumarin) and an

acceptor (Fluorescein) fluorophore at its ends.[11][12][13] After the kinase reaction, a site-

specific protease is added that cleaves only the non-phosphorylated substrate. This cleavage

separates the donor and acceptor, disrupting FRET. Phosphorylation of the peptide by the

kinase protects it from cleavage, thus maintaining the FRET signal.

Protocol:

Kinase Reaction: The kinase is incubated with the FRET peptide substrate, ATP, and the test

compound.

Development: A development reagent containing a site-specific protease is added to the

reaction.

Incubation: The plate is incubated to allow for the cleavage of non-phosphorylated

substrates.

Detection: The fluorescence is measured at the emission wavelengths of both the donor and

acceptor fluorophores. The ratio of these emissions indicates the extent of phosphorylation.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz, illustrate the CDK8/19 signaling pathway

and the general workflow of a kinase screening experiment.
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Caption: Simplified CDK8/19 signaling pathway and the inhibitory action of BRD6989.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1667516?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Test Compounds
(e.g., BRD6989)

Dispense Reagents
into Microplate

Panel of Kinases Assay-Specific Reagents

Incubation

Signal Detection

Raw Data Acquisition

Normalization to Controls

Hit Identification &
Selectivity Profiling

Click to download full resolution via product page

Caption: General workflow for a high-throughput kinase screening assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. senexbio.com [senexbio.com]

2. researchgate.net [researchgate.net]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

5. Kinase Assay Panel [bio-protocol.org]

6. documents.thermofisher.com [documents.thermofisher.com]

7. assets.fishersci.com [assets.fishersci.com]

8. assets.fishersci.com [assets.fishersci.com]

9. documents.thermofisher.com [documents.thermofisher.com]

10. documents.thermofisher.com [documents.thermofisher.com]

11. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

12. tools.thermofisher.com [tools.thermofisher.com]

13. assets.fishersci.com [assets.fishersci.com]

To cite this document: BenchChem. [Comparative Analysis of the Kinase Cross-Reactivity
Profile of BRD6989]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667516#cross-reactivity-profile-of-brd6989-in-
kinase-screening-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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